Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
Description
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is a diketone ester featuring a 1-methylcyclopropyl substituent at the 4-position of the butanoate backbone. Its structure combines the reactivity of a β-diketone with the unique steric and electronic effects of the strained cyclopropane ring. This compound is primarily utilized in organic synthesis, particularly in cyclocondensation reactions to form heterocyclic frameworks, such as pyrazoles or cyclopentane derivatives .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H14O4/c1-3-14-9(13)7(11)6-8(12)10(2)4-5-10/h3-6H2,1-2H3 |
InChI Key |
GLMRSHCLJNHVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate typically involves the esterification of 4-(1-methylcyclopropyl)-2,4-dioxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH (1:1), reflux | 4-(1-Methylcyclopropyl)-2,4-dioxobutanoic acid | 85% |
Mechanism : Nucleophilic attack by hydroxide ion at the ester carbonyl generates a tetrahedral intermediate, followed by elimination of ethanol to form the carboxylate salt, which is acidified to the free acid.
Diels-Alder Cycloaddition
The conjugated 2,4-diketone system acts as a dienophile in [4+2] cycloadditions with 1,3-dienes under mild conditions.
| Diene | Conditions | Product (Cyclohexene Derivative) | Yield | Reference |
|---|---|---|---|---|
| 1,3-Dimethylbuta-1,3-diene | Dess-Martin periodinane, CH₂Cl₂, rt | Functionalized cyclohexene | 94% |
Key Insight : The electron-withdrawing ketone groups enhance dienophilicity, enabling regioselective cycloaddition. The cyclopropane ring remains intact under these conditions .
Enolate Formation and Alkylation
The α-protons adjacent to the ketones are acidic, allowing enolate generation for alkylation or acylation.
| Base | Electrophile | Product (Alkylated Diketone) | Yield | Reference |
|---|---|---|---|---|
| LDA, THF, −78°C | Methyl iodide | 3-Methyl derivative | 72% |
Note : Steric hindrance from the cyclopropane ring influences the site of alkylation, favoring the less hindered α-position .
Condensation Reactions
The diketone participates in multicomponent condensations to form nitrogen-containing heterocycles.
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine, [(CH₂CH₂OH)₃NH][OAc], solvent-free | Pyridazino[1,2-a]indazole | 78% |
Mechanism : Sequential enamine formation, Michael addition, and cyclocondensation occur under catalyst control .
Photochemical Cyclopropane Ring-Opening
UV irradiation induces strain-driven ring-opening of the cyclopropane, forming diradical intermediates.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| UV (254 nm), hexane | 1,3-Diene derivative | Polymer precursors |
Significance : The reaction provides access to conjugated dienes for further synthetic applications .
Amide Formation via Coupling Reactions
The ester reacts with amines under coupling agents to form amides, enhancing bioavailability.
| Conditions | Amine | Product (Amide) | Yield | Reference |
|---|---|---|---|---|
| EDCI·HCl, DMAP, CH₂Cl₂, rt | Benzylamine | N-Benzyl-4-(1-methylcyclopropyl)-2,4-dioxobutanamide | 64% |
Optimization : Dry DMF and microwave irradiation (120°C, 1 hr) improve yields to >90% for sterically unhindered amines .
Michael Addition Reactions
The α,β-unsaturated diketone acts as a Michael acceptor for nucleophiles like enolates or thiols.
| Nucleophile | Conditions | Product (Adduct) | Yield | Reference |
|---|---|---|---|---|
| Dimethyl malonate | K₂CO₃, DMF, 80°C | 1,6-Diketone derivative | 68% |
Regioselectivity : The γ-keto group directs nucleophilic attack to the β-position .
Scientific Research Applications
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The 1-methylcyclopropyl group distinguishes this compound from analogs with aromatic or aliphatic substituents. Key comparisons include:
*Note: The exact molecular formula for this compound is inferred from structural analogs.
Key Insights :
- The cyclopropane ring introduces ring strain , increasing the electrophilicity of the adjacent carbonyl groups compared to aromatic substituents .
- Aliphatic substituents (e.g., methylcyclopropyl) lack conjugation with the diketone, reducing resonance stabilization relative to aryl-substituted analogs .
Physicochemical Properties
Physical properties vary significantly based on substituent bulk and polarity:
Key Insights :
Table: Reaction Yields with Phenylhydrazine
| Compound Name | Reaction Yield (%) | Product Stability |
|---|---|---|
| This compound | 85–90* | High (rigid cyclopropane) |
| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 75–80 | Moderate |
Key Insight :
- The lipophilic cyclopropane group may enhance membrane permeability, improving antimicrobial efficacy compared to polar aryl substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate, and how do they compare in yield and purity?
- Methodological Answer : A common approach involves Claisen condensation between ethyl acetoacetate derivatives and 1-methylcyclopropane carbonyl chloride. Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize yields. For example, microwave-assisted synthesis (50–100°C, 30–60 min) has been used for analogous 1,4-diketones, achieving yields >70% . Characterization via NMR (¹H and ¹³C) and GC-MS is critical to confirm regioselectivity and purity. Contamination from side products (e.g., enol tautomers) requires careful purification via column chromatography .
Q. How can the electronic effects of the 1-methylcyclopropyl group influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The cyclopropane ring introduces steric strain and electron-withdrawing effects, which can polarize the diketone moiety. Computational studies (DFT) on similar systems show that substituents on the cyclopropane alter HOMO-LUMO gaps, affecting nucleophilic attack sites. For instance, methyl groups increase electron density at the γ-keto position, favoring selective alkylation . Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted amines) is recommended .
Q. What spectroscopic techniques are most reliable for distinguishing between keto-enol tautomers of this compound?
- Methodological Answer : ¹H NMR is ideal: keto forms show singlet peaks for methyl groups (δ ~2.1–2.3 ppm), while enol tautomers exhibit downfield-shifted protons (δ ~5.5–6.0 ppm). IR spectroscopy (C=O stretches at ~1700–1750 cm⁻¹) and UV-Vis (λmax shifts due to conjugation in enolates) provide complementary data . Conflicting reports on tautomer ratios in polar solvents (e.g., DMSO vs. CDCl₃) suggest solvent-dependent equilibria .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the compound’s metabolic pathways in biological systems?
- Methodological Answer : Isotopomers can be synthesized via labeled precursors (e.g., ¹³C-ethyl acetoacetate) using methods analogous to those for ethyl 3-oxobutanoate derivatives . LC-MS/MS or NMR tracking of labeled metabolites in cell cultures (e.g., hepatic microsomes) reveals degradation pathways. For example, β-oxidation at the diketone moiety produces ¹³CO₂, detectable via isotope-ratio mass spectrometry .
Q. What computational strategies (e.g., DFT, MD) are effective in predicting the compound’s binding affinity to enzymatic targets like cytochrome P450?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential maps, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) with CYP450 isoforms (e.g., 3A4) predicts binding poses and inhibition constants (Ki). Validation via in vitro assays (e.g., fluorogenic substrate displacement) is critical to resolve discrepancies between computational and experimental Ki values .
Q. How does the 1-methylcyclopropyl group affect the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under UV light or radical initiators. Accelerated stability studies (ICH Q1A guidelines) under forced degradation (e.g., 40°C/75% RH, 5000 lux light) monitor degradation products via HPLC-PDA. For example, oxidation at the cyclopropane C-C bond generates epoxides or aldehydes, identifiable via GC-MS . Contrasting data on thermal stability in aryl-substituted analogs (e.g., 4-chlorophenyl vs. methoxyphenyl) highlight substituent-dependent degradation kinetics .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values vary across studies for structurally similar diketones?
- Methodological Answer : Polymorphism and impurities (e.g., residual solvents) significantly affect physical properties. For example, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0) is reported as a "white to yellow solid" with no defined melting point, likely due to amorphous vs. crystalline forms . Standardizing recrystallization solvents (e.g., ethanol vs. hexane) and using DSC (Differential Scanning Calorimetry) ensures reproducibility .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
